molecular formula C15H15N5S B15122005 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B15122005
M. Wt: 297.4 g/mol
InChI Key: VJOLZIUXYGJHIS-UHFFFAOYSA-N
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Description

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of 2-chlorobenzothiazole with 4-(pyrimidin-4-yl)piperazine under basic conditions. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug design and development.

Properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C15H15N5S/c1-2-4-13-12(3-1)18-15(21-13)20-9-7-19(8-10-20)14-5-6-16-11-17-14/h1-6,11H,7-10H2

InChI Key

VJOLZIUXYGJHIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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